Bis(carbonyldithio)tetrathiafulvalene
Overview
Description
Bis(carbonyldithio)tetrathiafulvalene is an organic compound with the molecular formula C8O2S8. It is known for its unique electronic properties and is often used in the field of molecular electronics. The compound is characterized by its light yellow to brown powder or crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(carbonyldithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with carbon disulfide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in facilities equipped with advanced purification systems to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Bis(carbonyldithio)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple sulfur atoms in the molecule, which can participate in electron transfer processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ferric chloride. The reactions are typically carried out in an inert solvent such as acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of tetrathiafulvalene derivatives with altered electronic properties .
Scientific Research Applications
Bis(carbonyldithio)tetrathiafulvalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(carbonyldithio)tetrathiafulvalene involves its ability to participate in electron transfer reactions. The compound can donate or accept electrons, making it a versatile component in redox reactions. Its molecular targets include various electron-rich or electron-deficient species, and it can interact with different pathways depending on the specific application .
Comparison with Similar Compounds
Tetrathiafulvalene (TTF): Known for its strong electron-donating ability and used in the development of organic conductors.
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Used in the synthesis of organic superconductors and has similar electronic properties.
Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF): Another derivative with applications in organic electronics.
Uniqueness: Bis(carbonyldithio)tetrathiafulvalene is unique due to the presence of carbonyl and dithio groups, which enhance its electron-accepting properties. This makes it particularly useful in applications requiring precise control of electronic properties .
Properties
IUPAC Name |
2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSQMMIVZRMMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8O2S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465638 | |
Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64394-47-4 | |
Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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